(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
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Description
(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H17F3N4O and its molecular weight is 338.334. The purity is usually 95%.
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Scientific Research Applications
Structural and Conformational Analysis
A study by Swamy et al. (2013) focused on the structural and conformational analysis of isomorphous structures, including methyl- and chloro-substituted small heterocyclic analogues, demonstrating their compliance with the chlorine-methyl exchange rule. This research highlighted the complexities and challenges in detecting isomorphism in compounds with extensive disorder, such as those involving trifluoromethyl groups, which can be relevant for understanding the structural characteristics of the compound (V. Rajni Swamy, P. Müller, N. Srinivasan, S. Perumal, R.V. Krishnakumar, 2013).
Antimicrobial and Anticancer Potential
Research on derivatives of heterocyclic compounds, including those related to pyrazole and pyridine, has shown significant antimicrobial and anticancer activities. Kumar et al. (2012) synthesized a series of compounds demonstrating good antimicrobial activity, which suggests potential pharmaceutical applications for similar compounds (Satyender Kumar, Meenakshi, Sunil Kumar, Parvin Kumar, 2012). Additionally, Katariya et al. (2021) explored the anticancer and antimicrobial potential of novel heterocyclic compounds, offering insights into their application in overcoming microbial resistance to drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Molecular Docking and Pharmacophore Models
The interaction of antagonists with cannabinoid receptors, as studied by Shim et al. (2002), provides a foundation for understanding the molecular interactions of complex compounds with biological targets. This research utilized molecular docking to construct three-dimensional quantitative structure-activity relationship models, which could be applied to studying the compound for potential receptor interactions (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).
Synthesis and Characterization
The synthesis and characterization of related heterocyclic compounds, as conducted by Bawa et al. (2010), highlight the methodologies applicable in the creation and analysis of similar chemical entities. This work contributes to the broader understanding of synthetic pathways and the structural determination of compounds containing pyrazole, pyridine, and trifluoromethyl groups (S. Bawa, R. Kumar, G. Chawla, Suresh Kumar, Ravinesh Mishra, 2010).
Properties
IUPAC Name |
[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c1-22-7-6-13(21-22)11-4-8-23(9-5-11)15(24)12-2-3-14(20-10-12)16(17,18)19/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNBOOBCJQKUSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.